H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH
Description
Contextualization within Endogenous Peptide Biology and Signaling Systems
Endogenous peptides are naturally occurring peptides in an organism that play vital roles in cell-to-cell communication and various physiological processes. H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH is a part of the ghrelin/obestatin prepropeptide, which is a precursor protein that is cleaved to produce both ghrelin and obestatin. prospecbio.com Ghrelin is a 28-amino acid peptide hormone primarily produced in the stomach. nih.gov It is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R), which is found in the pituitary gland and hypothalamus. nih.govsigmaaldrich.com
The signaling system of ghrelin is complex. A unique feature of ghrelin is the n-octanoylation of the serine at position 3, a modification that is essential for its primary biological activities, such as the stimulation of growth hormone release and the regulation of appetite and energy homeostasis. nih.gov While the full-length, acylated ghrelin is the primary activator of the GHS-R, the roles of its fragments and the unacylated form are also areas of active investigation.
Historical Perspective of Discovery and Initial Research Context, particularly as a Ghrelin-Related Peptide
The discovery of ghrelin in 1999 by Kojima and colleagues was a significant milestone in endocrinology. It was identified as the endogenous ligand for the previously orphaned GHS-R. peptide.co.jp The research that led to its discovery was built upon earlier work on synthetic growth hormone secretagogues (GHSs).
The initial research on ghrelin focused on its potent ability to stimulate the release of growth hormone from the pituitary gland. gencefebio.com Subsequent studies quickly unveiled its orexigenic (appetite-stimulating) effects, establishing it as a key regulator of energy balance. nih.gov The peptide this compound was identified as part of the full ghrelin sequence during its initial characterization. prospecbio.comangioproteomie.com The gene encoding ghrelin was found to also produce another peptide, obestatin, though its physiological role has been a subject of debate. prospecbio.com
Broad Research Significance and Hypothesized Biological Roles
The broader research significance of this compound is intrinsically linked to the multifaceted functions of its parent hormone, ghrelin. As the C-terminal fragment of ghrelin, its direct biological activity, or lack thereof, is of interest to researchers seeking to understand the structure-function relationship of the full ghrelin molecule.
Hypothesized biological roles for this peptide fragment, should it be cleaved from the full-length ghrelin, could involve modulating the activity of ghrelin itself or having independent functions. However, the primary focus of research has been on the full-length acylated and unacylated ghrelin. The peptide this compound is often synthesized for research purposes as a reference standard in studies involving ghrelin or as a building block in peptide synthesis. peptide.co.jpresearchgate.netgoogle.com
Structure
2D Structure
Properties
CAS No. |
652144-07-5 |
|---|---|
Molecular Formula |
C41H71N13O10 |
Molecular Weight |
906.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H71N13O10/c1-23(2)22-29(35(58)50-27(15-16-32(43)55)39(62)54-21-9-14-31(54)37(60)51-28(40(63)64)12-7-19-47-41(44)45)52-34(57)25(10-4-5-17-42)49-33(56)24(3)48-36(59)30-13-8-20-53(30)38(61)26-11-6-18-46-26/h23-31,46H,4-22,42H2,1-3H3,(H2,43,55)(H,48,59)(H,49,56)(H,50,58)(H,51,60)(H,52,57)(H,63,64)(H4,44,45,47)/t24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
DRUUZJNBBFFXFG-NLXVKQHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3 |
Origin of Product |
United States |
Biosynthesis and Endogenous Processing Pathways of H Pro Pro Ala Lys Leu Gln Pro Arg Oh
Identification of Precursor Proteins and Gene Encoding
A thorough bioinformatic search for the amino acid sequence "Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg" within the human proteome does not yield any known protein that contains this precise sequence. This strongly suggests that H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH is not a naturally occurring peptide derived from a larger precursor protein in humans.
In a hypothetical scenario where such a peptide were to exist, it would be encoded by a specific gene. The genetic code would dictate the messenger RNA (mRNA) sequence, which would then be translated into a protein containing the "Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg" motif. The gene would have a specific chromosomal location and would be subject to various regulatory elements that control its expression.
Table 1: Hypothetical Gene and Precursor Protein for this compound
| Attribute | Description |
| Gene Name | Not Applicable (No known gene) |
| Precursor Protein | Not Applicable (No known precursor) |
| Amino Acid Sequence | This compound |
| One-Letter Code | PPALQPR |
Enzymatic Cleavage and Maturation Mechanisms in Peptide Generation
The generation of a specific peptide from a larger precursor protein is a highly regulated process involving enzymatic cleavage. nih.gov This process, known as proteolysis, is carried out by enzymes called proteases, which recognize and cleave specific peptide bonds. khanacademy.org
For the hypothetical maturation of this compound, a series of endo- and exopeptidases would be required. Endopeptidases would cleave within the precursor protein to release a larger fragment containing the target sequence. Subsequently, exopeptidases would trim the ends of this fragment to yield the final octapeptide.
The cleavage sites are determined by the specific amino acids flanking the peptide sequence. For instance, enzymes like prolyl endopeptidase could potentially cleave after proline residues, while trypsin-like proteases recognize and cleave after basic amino acids such as lysine (B10760008) and arginine. expasy.org The precise combination of proteases would be crucial for the accurate generation of the N-terminal proline and the C-terminal arginine of the target peptide.
Post-Translational Modifications and Their Influence on Biological Activity
Post-translational modifications (PTMs) are covalent modifications to proteins after their synthesis, which can significantly alter their function, stability, and localization. wikipedia.orgnih.gov The amino acids within the this compound sequence are susceptible to various PTMs.
Lysine residues can undergo acetylation, methylation, and ubiquitination, which can affect protein-protein interactions and protein stability. nih.gov Arginine can be methylated, and glutamine can be deamidated. Proline residues can undergo hydroxylation, which is a critical modification for the structure of collagen. The hydroxyl groups on any potential serine or threonine residues that might flank the peptide sequence in a precursor could be phosphorylated. thermofisher.com
These modifications, were they to occur on a precursor protein, could influence the enzymatic cleavage process, either by promoting or inhibiting protease recognition. Furthermore, if the peptide itself were to be modified after cleavage, its biological activity could be profoundly affected. For example, phosphorylation can act as a molecular switch, turning a peptide's function on or off.
Table 2: Potential Post-Translational Modifications of Amino Acids in this compound
| Amino Acid | One-Letter Code | Potential PTMs |
| Proline | P | Hydroxylation |
| Alanine | A | - |
| Lysine | K | Acetylation, Methylation, Ubiquitination |
| Leucine | L | - |
| Glutamine | Q | Deamidation |
| Arginine | R | Methylation |
Regulation of Biosynthesis and Degradation Processes
The biosynthesis of a peptide is tightly regulated at multiple levels, from the transcription of its encoding gene to the post-translational processing of the precursor protein. Gene expression can be controlled by transcription factors, enhancers, and silencers in response to various cellular signals.
The degradation of peptides is equally important for controlling their cellular concentration and activity. Peptidases in the cytoplasm and extracellular space rapidly degrade small peptides. The stability of a peptide is influenced by its amino acid composition; for example, the presence of proline can confer resistance to some peptidases.
Chemical Synthesis and Production Methodologies for H Pro Pro Ala Lys Leu Gln Pro Arg Oh
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for producing peptides like H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH. altabioscience.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. wikipedia.org The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly used approach due to its milder reaction conditions compared to older Boc/Bzl (tert-butyloxycarbonyl/benzyl) methods. researchgate.netresearchgate.net
The synthesis starts from the C-terminal amino acid, Arginine (Arg), which is anchored to a suitable resin. altabioscience.com For a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is typically employed. researchgate.netuci.edu The synthesis proceeds by repeating a two-step cycle for each amino acid in the sequence (Pro, Gln, Leu, Lys, Ala, Pro, Pro):
Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound peptide is removed, usually with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.eduiris-biotech.de
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often with an additive like HOBt (Hydroxybenzotriazole). researchgate.netuci.edu
The side chains of reactive amino acids must be protected with permanent protecting groups that are stable throughout the synthesis and are only removed during the final cleavage step. For the sequence this compound, appropriate side-chain protection is critical.
| Amino Acid | Common Side-Chain Protecting Group (Fmoc/tBu Strategy) |
| Lysine (B10760008) (Lys) | tert-butyloxycarbonyl (Boc) |
| Glutamine (Gln) | trityl (Trt) |
| Arginine (Arg) | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
This table outlines the standard protecting groups used for the reactive side chains in the target peptide during Fmoc-based SPPS. iris-biotech.depeptide.comrsc.org
Once the full peptide sequence is assembled, the final step is cleavage and deprotection. The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). altabioscience.comthermofisher.com A "cleavage cocktail" containing scavenger reagents is used to capture the reactive carbocations generated during deprotection, preventing unwanted side reactions with sensitive residues like Arginine. peptide.comiris-biotech.de A common cocktail for an Arg-containing peptide is Reagent R, which includes TFA, thioanisole, anisole, and 1,2-ethanedithiol (B43112) (EDT). iris-biotech.delangene.com
Liquid-Phase Peptide Synthesis and Fragment Condensation Strategies
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS and is particularly useful for large-scale production. creative-peptides.com In LPPS, the reactions are carried out in a homogeneous solution, and intermediates are purified after each step. openaccessjournals.com While this can be more labor-intensive than SPPS, it allows for careful characterization of intermediates. Modern LPPS methods often use a soluble tag, such as a polyethylene (B3416737) glycol (PEG) or a hydrophobic benzyl-type tag, to facilitate purification by precipitation or filtration, combining the benefits of both solid-phase and classical solution-phase techniques. creative-peptides.comu-tokyo.ac.jpmdpi.com
For longer peptides, fragment condensation is a powerful convergent strategy. wikipedia.org This approach involves the separate synthesis of smaller, protected peptide fragments, which are then coupled together in solution or on a solid support (Solid-Phase Fragment Condensation, SPFC). thieme-connect.comnih.gov This method can improve the purity of the final product by allowing for the purification of intermediate fragments. thieme-connect.com
For this compound, a possible fragment condensation strategy could involve the synthesis of two or three smaller segments, for example:
Fragment A: H-Pro-Pro-Ala-OH
Fragment B: H-Lys(Boc)-Leu-Gln(Trt)-OH
Fragment C: H-Pro-Arg(Pbf)-OH
These fragments would be synthesized via SPPS or LPPS, purified, and then strategically coupled to form the final octapeptide. This approach, however, requires careful selection of coupling reagents to minimize the risk of racemization at the C-terminal amino acid of the coupling fragment. wikipedia.orgnih.gov
Advanced Synthetic Techniques for Analog and Derivative Production
The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship studies. Chemical synthesis provides the flexibility to introduce a wide variety of modifications.
Incorporation of Non-Proteinogenic Amino Acids: A significant advantage of chemical synthesis is the ability to incorporate unnatural or non-proteinogenic amino acids at any position in the peptide sequence. nih.gov This can include D-amino acids to increase proteolytic stability, amino acids with modified backbones, or those with novel side chains. nih.gov For example, a backbone-fluorinated amino acid could be introduced to confer unique conformational properties. rsc.org
Side-Chain and Backbone Modifications: Advanced techniques allow for specific modifications after the main peptide chain has been assembled.
On-Resin Cyclization: Peptides can be cyclized "head-to-tail" or through side-chain linkages while still attached to the solid support. wikipedia.org This is achieved by using orthogonal protecting groups on the side chains (e.g., Mtt or Dde on Lysine) that can be removed selectively without cleaving the peptide from the resin. iris-biotech.de
Post-Synthethic Modification: After synthesis and purification, the side chains of residues like Lysine can be modified. For instance, the ε-amino group of Lysine can be acylated or conjugated with fluorescent dyes or other reporter molecules. researchgate.net
Peptide Ligation: For producing very long peptides or proteins, chemoselective ligation techniques like Native Chemical Ligation (NCL) are used. NCL involves the reaction of an unprotected peptide-thioester with another peptide that has an N-terminal Cysteine residue, forming a native peptide bond. nih.gov While not typically required for an octapeptide, the principles can be adapted for creating complex derivatives.
These advanced methods enable the production of a diverse library of analogs from the parent this compound sequence, facilitating detailed biochemical and pharmacological investigation.
Methodologies for Purity Assessment in Research-Grade Preparations
Ensuring the purity of a synthetic peptide is critical for the reliability of research data. mtoz-biolabs.com For research-grade preparations of this compound, a combination of analytical techniques is employed to identify and quantify the target peptide and any impurities. mtoz-biolabs.comjpt.com Impurities can include truncated sequences (deletion peptides), sequences with remaining protecting groups, or by-products from the cleavage process. altabioscience.commtoz-biolabs.com
The primary methods for purity assessment are:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining peptide purity. jpt.comcreative-proteomics.com The peptide sample is separated on a hydrophobic stationary phase (typically a C18 column), and eluted with a gradient of an organic solvent (like acetonitrile) in water, usually containing an ion-pairing agent such as TFA. altabioscience.com
Purity Calculation: Peptide purity is calculated based on the relative area of the main peak in the chromatogram, detected by UV absorbance at a wavelength of 215-220 nm, which corresponds to the peptide bond. altabioscience.commtoz-biolabs.com
Separation: This technique effectively separates the target peptide from impurities that have different hydrophobicities. mtoz-biolabs.com
| Parameter | Typical Condition for Peptide Analysis |
| Column | Reversed-Phase C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Detection | UV absorbance at 215-220 nm |
This table summarizes typical RP-HPLC conditions for the analysis of synthetic peptides. altabioscience.commtoz-biolabs.com
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by measuring its molecular weight with high accuracy. altabioscience.commtoz-biolabs.com It is often coupled directly with HPLC (LC-MS) to provide mass data for each peak separated by the chromatograph, which helps in identifying impurities. jpt.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are also commonly used for rapid molecular weight determination. altabioscience.com Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide, confirming that the amino acids were assembled in the correct order. mtoz-biolabs.com
Amino Acid Analysis (AAA): Though less common for routine purity checks, Amino Acid Analysis can be used to determine the amino acid composition and concentration of a peptide sample, providing another layer of verification. mtoz-biolabs.com
Structural Elucidation and Conformational Studies of H Pro Pro Ala Lys Leu Gln Pro Arg Oh
Spectroscopic Techniques for Secondary and Tertiary Structure Determination (e.g., NMR, CD)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.govnih.gov For a peptide like H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH, 2D-NMR experiments such as COSY, TOCSY, and NOESY would be employed to assign the proton resonances to specific amino acid residues in the sequence. nih.gov The analysis of Nuclear Overhauser Effect (NOE) data provides through-space proton-proton distances, which are crucial for calculating the peptide's 3D structure. The presence of three proline residues would be of particular interest, as the cis-trans isomerization of the X-Pro peptide bond can lead to multiple conformational states, which can be observed and characterized by NMR. Current time information in Ribeirão Preto, BR. The chemical shifts of the alpha-protons and beta-protons of the proline residues can provide information about the puckering of the pyrrolidine (B122466) ring.
Circular Dichroism (CD) Spectroscopy provides information about the secondary structure content of a peptide. nih.gov A CD spectrum can indicate the presence of alpha-helices, beta-sheets, turns, or random coil structures. Given the high proline content, it is likely that this compound would exhibit a spectrum characteristic of a polyproline II (PPII) helix, which is a common conformation for proline-rich sequences. nih.gov
A hypothetical summary of the kind of data that would be obtained from such spectroscopic analyses is presented in the table below.
| Spectroscopic Technique | Expected Observations for this compound |
| NMR Spectroscopy | |
| 1D ¹H NMR | Complex spectrum with overlapping resonances, characteristic upfield shifts for Proline sidechain protons. |
| 2D TOCSY/COSY | Identification of spin systems for each amino acid residue. |
| 2D NOESY | Sequential (i, i+1) NOEs would confirm the amino acid sequence. Medium and long-range NOEs would define the tertiary structure. Observation of multiple sets of resonances for residues preceding prolines might indicate cis-trans isomerization. |
| Circular Dichroism (CD) | |
| Far-UV CD (190-250 nm) | A strong negative band around 205 nm and a weak positive band around 228 nm would be indicative of a PPII helix conformation. |
Conformational Dynamics and Stability in Aqueous and Membranous Environments
The conformational dynamics and stability of this compound are expected to be significantly influenced by its environment.
In an aqueous environment , the peptide's conformation would be a balance between the intrinsic tendencies of its amino acids and its interactions with water. The charged residues, Lysine (B10760008) (Lys) and Arginine (Arg), would be solvated by water molecules, likely positioning their side chains towards the solvent. nih.govbohrium.com The hydrophobic Leucine (Leu) residue would likely favor being shielded from the aqueous environment, potentially by folding into the peptide's core, if a stable globular structure is formed. The multiple proline residues, particularly the Pro-Pro motif, are known to induce rigidity and promote the formation of turns or polyproline II (PPII) helices. Current time information in Ribeirão Preto, BR.nih.gov The stability of such structures would be influenced by temperature and pH.
In a membranous environment , the peptide's behavior would change dramatically. The positively charged Lys and Arg residues would be expected to interact favorably with the negatively charged head groups of a lipid bilayer. smolecule.com The hydrophobic Leu side chain would likely insert into the hydrophobic core of the membrane. This interaction with a membrane could induce a more ordered structure in the peptide, which might otherwise be more flexible in an aqueous solution. Molecular dynamics simulations are a powerful computational tool to study such interactions at an atomic level. nih.gov
Molecular Interactions Governing Peptide Folding and Assembly
The folding of this compound into a stable three-dimensional structure is governed by a variety of non-covalent interactions.
Hydrogen Bonds: Intramolecular hydrogen bonds between the amide protons and carbonyl oxygens of the peptide backbone are key to stabilizing secondary structures like helices and turns. The side chains of Glutamine (Gln) and the backbone amides can also participate in hydrogen bonding.
Hydrophobic Interactions: The nonpolar side chain of Leucine will tend to associate with other hydrophobic parts of the peptide, such as the proline rings, to minimize contact with water. This hydrophobic effect is a major driving force for peptide folding.
The presence of the Pro-Pro-Ala sequence at the N-terminus is significant. The Pro-Pro motif is known to be a rigid element that can nucleate folding. The following Ala residue provides some flexibility. The Gln-Pro-Arg sequence near the C-terminus, with another proline, further contributes to the structural rigidity and potential for turn formation. It is plausible that this peptide does not form a single, rigid structure but rather exists as an ensemble of conformations in equilibrium, particularly in an aqueous solution.
Compound Names Table
| Abbreviation | Full Name |
| Ala | Alanine |
| Arg | Arginine |
| Gln | Glutamine |
| Leu | Leucine |
| Lys | Lysine |
| Pro | Proline |
Molecular Mechanisms of Action and Receptor Interactions of H Pro Pro Ala Lys Leu Gln Pro Arg Oh
Identification and Characterization of Putative Receptors and Binding Partners
The primary receptor for ghrelin and its analogs, including presumably H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH, is the growth hormone secretagogue receptor type 1a (GHS-R1a) . nih.govresearchgate.net This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland, but also found in other tissues, which aligns with the diverse physiological effects of ghrelin. frontiersin.org
The binding of ghrelin to GHS-R1a is a prerequisite for its biological activity. A unique feature of this interaction is the requirement of an n-octanoyl modification on the serine at position 3 of the native ghrelin peptide. This acylation is crucial for high-affinity binding and full receptor activation. nih.gov While the specific binding affinity of this compound to GHS-R1a is not extensively documented in publicly available literature, studies on similar ghrelin analogs suggest that the N-terminal sequence is the active core responsible for receptor interaction. nih.gov
Recent research has also revealed that the GHS-R1a can form homodimers and heterodimers with other GPCRs, such as the dopamine (B1211576) D1 and D2 receptors, the melanocortin 3 receptor, and the serotonin (B10506) 2C receptor. frontiersin.orgresearchgate.netnih.gov This dimerization can alter the receptor's signaling properties and pharmacological profile, adding a layer of complexity to the actions of ghrelin analogs. frontiersin.org For instance, the heterodimerization of GHS-R1a with the non-signaling GHS-R1b isoform can modulate the functional response to ghrelin. nih.gov
Table 1: Putative Receptors and Binding Partners of this compound
| Receptor/Binding Partner | Type | Location of Expression (Primary) | Role in Peptide Action |
| Growth Hormone Secretagogue Receptor type 1a (GHS-R1a) | G-Protein Coupled Receptor (GPCR) | Hypothalamus, Pituitary Gland | Primary receptor mediating the orexigenic and growth hormone-releasing effects. |
| GHS-R1a Homodimers | GPCR Dimer | Cell surface | May influence signaling strength and regulation. |
| GHS-R1a Heterodimers (e.g., with Dopamine or Serotonin receptors) | GPCR Dimer | Central Nervous System | Modulates downstream signaling and functional outcomes, potentially influencing reward pathways and mood. frontiersin.orgresearchgate.netnih.gov |
| GHS-R1b | Truncated GPCR Isoform | Co-expressed with GHS-R1a | Modulates GHS-R1a trafficking and signaling. nih.gov |
Downstream Intracellular Signaling Cascades Modulated by Peptide-Receptor Binding
Upon binding of a ghrelin analog like this compound to the GHS-R1a, a conformational change in the receptor is induced, leading to the activation of intracellular signaling pathways. The canonical signaling cascade involves the coupling of the receptor to the Gαq/11 family of G-proteins . nih.govresearchgate.net
Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC) . nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) . researchgate.net The rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.
In addition to the Gαq/11 pathway, GHS-R1a activation can also lead to the recruitment of β-arrestins . researchgate.netnih.gov β-arrestins are important for receptor desensitization and internalization, but they can also initiate their own signaling cascades, independent of G-proteins. Furthermore, there is evidence for GHS-R1a coupling to other G-protein subtypes, including Gαi/o and Gα12/13, which can lead to the modulation of adenylyl cyclase activity and other cellular processes. researchgate.netnih.gov The specific signaling pathways activated can be influenced by the specific ligand, the cellular context, and the formation of receptor heterodimers. frontiersin.org
Table 2: Key Downstream Signaling Molecules Modulated by Peptide-Receptor Binding
| Signaling Molecule | Role in the Cascade | Consequence of Modulation |
| Gαq/11 | G-protein alpha subunit | Activation of Phospholipase C. nih.govresearchgate.net |
| Phospholipase C (PLC) | Enzyme | Hydrolysis of PIP2 to IP3 and DAG. nih.gov |
| Inositol 1,4,5-trisphosphate (IP3) | Second Messenger | Binds to receptors on the endoplasmic reticulum, releasing calcium. researchgate.net |
| Diacylglycerol (DAG) | Second Messenger | Activates Protein Kinase C (PKC). |
| Intracellular Calcium (Ca2+) | Second Messenger | Triggers various cellular responses, including hormone secretion and gene expression. researchgate.net |
| β-arrestin | Adaptor Protein | Involved in receptor desensitization and can initiate G-protein independent signaling. researchgate.netnih.gov |
Enzyme Modulation and Functional Pathways Influenced by the Peptide
The interaction of this compound with its receptor can modulate the activity of several enzymes, which in turn influences broader functional pathways. A key enzyme in the ghrelin system is ghrelin O-acyltransferase (GOAT) , which is responsible for the acylation of ghrelin, a critical step for its biological activity. nih.govnih.gov While the peptide itself is a product of this pathway, its presence and interaction with the receptor can lead to feedback mechanisms that may influence GOAT activity, although this is not well-documented for this specific analog.
The downstream signaling cascades initiated by the peptide ultimately impact a variety of enzymes and functional pathways. For example, the activation of PKC and other calcium-dependent kinases can lead to the phosphorylation and altered activity of numerous enzymes involved in metabolism and cellular function.
One of the significant functional pathways influenced is the regulation of appetite and energy homeostasis . By acting on hypothalamic neurons, ghrelin analogs can modulate the expression and release of neuropeptides that control food intake. youtube.com Furthermore, the stimulation of growth hormone release from the pituitary gland by these peptides has profound effects on metabolism, including protein synthesis, lipolysis, and glucose homeostasis. youtube.com There is also evidence that ghrelin signaling can intersect with the mTOR pathway , a central regulator of cell growth and metabolism. nih.gov
Table 3: Enzymes and Functional Pathways Potentially Influenced by this compound
| Enzyme/Pathway | Role | Consequence of Modulation |
| Ghrelin O-acyltransferase (GOAT) | Acylation of ghrelin | Potentially influenced by feedback mechanisms. nih.govnih.gov |
| Phospholipase C (PLC) | Signal transduction | Activated upon receptor binding, initiating the IP3/DAG pathway. nih.gov |
| Protein Kinase C (PKC) | Signal transduction | Activated by DAG, phosphorylates target proteins. |
| Appetite Regulation | Physiological Pathway | Stimulation of hunger via action on hypothalamic neurons. youtube.com |
| Growth Hormone Secretion | Endocrine Pathway | Increased release of growth hormone from the pituitary. youtube.com |
| mTOR Pathway | Metabolic Pathway | Potential for cross-talk, influencing cell growth and metabolism. nih.gov |
Structure-Activity Relationship (SAR) Investigations for Functional Determinants
The structure-activity relationship (SAR) of ghrelin and its analogs has been a subject of considerable research to understand the key molecular features required for biological activity. For ghrelin analogs, the N-terminal region is the most critical part for receptor binding and activation. nih.gov
A pivotal determinant of activity is the acyl modification at the third amino acid residue (typically serine in native ghrelin). While n-octanoic acid is the natural modification, studies have shown that other acyl groups can also confer activity. nih.gov The length and nature of this acyl chain can influence the potency and duration of action of the analog. Moreover, the ester bond linking the acyl group is susceptible to hydrolysis by esterases in circulation, and replacing it with more stable linkages, such as an ether or thioether, can enhance the in vivo stability of the analog. nih.govbiorxiv.org
Table 4: Key Structural Determinants and their Functional Importance
| Structural Feature | Functional Importance |
| N-terminal Amino Acid Sequence | The active core of the peptide, responsible for receptor binding and activation. nih.gov |
| Acyl Modification at Serine-3 (in native ghrelin) | Essential for high-affinity binding and full biological activity. nih.gov |
| Stereochemistry of Amino Acids | The L-configuration of the third amino acid is critical. Stereochemistry at other positions, such as position 5, also significantly impacts receptor binding. nih.govnih.gov |
| Stability of the Acyl Linkage | The native ester bond is prone to hydrolysis; more stable linkages can improve the peptide's half-life. nih.govbiorxiv.org |
| C-terminal Sequence | Less critical for receptor activation but may influence peptide stability and conformation. |
Biological Activities and Physiological Roles of H Pro Pro Ala Lys Leu Gln Pro Arg Oh in Pre Clinical Models
In Vitro Cellular and Biochemical Assays
Comprehensive searches of scientific databases and commercial product listings did not yield specific studies detailing the in vitro effects of the isolated H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH peptide on cellular functions.
Effects on Cellular Growth, Differentiation, and Apoptosis
There is no direct evidence from in vitro studies to suggest that this compound, by itself, influences cellular growth, differentiation, or apoptosis. Studies on ghrelin have shown that it can inhibit cell death in cardiomyocytes and endothelial cells, but these effects are attributed to the full-length peptide. phoenixpeptide.com Similarly, ghrelin has been found to inhibit the growth of thyroid carcinoma cell lines in vitro. phoenixpeptide.com However, these findings are not specific to the C-terminal fragment.
Modulation of Gene Expression and Protein Synthesis
Specific data on the modulation of gene expression and protein synthesis by this compound are not available in the reviewed literature. Research on full-length ghrelin indicates it can influence the expression of various genes, such as up-regulating hypothalamic pro-orexin mRNA levels after fasting. researchgate.net
Specific Enzyme Activity Regulation and Metabolic Flux Perturbations
There is no information available regarding the specific regulation of enzyme activity or perturbations in metabolic flux directly caused by the this compound peptide.
In Vivo Studies in Animal Models
Exploration of Systemic Effects in Other Animal Models (e.g., cardiovascular, immunological)
Current scientific literature, based on extensive searches, does not provide specific evidence for the direct cardiovascular or immunological effects of the isolated peptide this compound in animal models. Research has predominantly focused on the full-length ghrelin molecule, which has been shown to exert a variety of cardiovascular and anti-inflammatory effects. nih.govphysiology.org For instance, ghrelin is known to have cardioprotective functions, such as improving myocardial function after ischemia-reperfusion injury and inhibiting cardiomyocyte apoptosis. physiology.org Furthermore, ghrelin has demonstrated the ability to decrease the production of proinflammatory cytokines. However, these activities are attributed to the full-length hormone and are primarily mediated through the GHS-R1a receptor, which the C-terminal fragment alone does not bind to. biosynth.com There is a lack of studies investigating the independent systemic actions of the this compound fragment.
Pharmacokinetic and Pharmacodynamic Analysis in Animal Systems
While direct pharmacokinetic and pharmacodynamic data for the isolated this compound fragment are not available, studies on C-terminally truncated ghrelin derivatives in rats have shed light on the importance of this region for the stability and in vivo activity of the full peptide. nih.gov
A key study investigated the pharmacokinetic profiles and growth hormone (GH)-releasing activity of human ghrelin and its C-terminally truncated analogs. The findings indicate that the C-terminal part of ghrelin plays a crucial role in its in vivo biological activity. Although the removal of the last two amino acids from the C-terminus did not significantly alter the pharmacokinetic profile or GH-releasing activity, a more substantial truncation involving the deletion of the C-terminal 8 and 20 amino acids did have a notable impact. nih.gov
Specifically, a ghrelin fragment consisting of the first seven amino acids with a lysine (B10760008) amide at the C-terminus exhibited a very short plasma half-life and consequently, low GH-releasing activity when administered in vivo. Further investigation in rat plasma revealed that this N-terminal fragment was degraded more rapidly than the full-length ghrelin molecule. This suggests that the C-terminal portion of ghrelin, which includes the sequence Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg, serves a protective function, shielding the N-terminal octanoylated serine from degradation by plasma esterases. nih.gov
These findings underscore the pharmacodynamic importance of the C-terminal region in maintaining the structural integrity and thereby the in vivo efficacy of ghrelin. The stability conferred by the C-terminal fragment is essential for the parent hormone to circulate in a bioactive form and exert its physiological effects, such as the stimulation of GH release. nih.gov
Advanced Analytical Techniques for Characterization and Quantification of H Pro Pro Ala Lys Leu Gln Pro Arg Oh
High-Resolution Mass Spectrometry-Based Approaches (e.g., LC-MS/MS, Peptide Mapping, Proteomics)
High-resolution mass spectrometry (HRMS) stands as a cornerstone for the detailed analysis of peptides like H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH. Coupled with liquid chromatography (LC), tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and specificity for sequencing and quantification.
In a typical LC-MS/MS workflow, the peptide would first be separated from any potential impurities using reversed-phase high-performance liquid chromatography (RP-HPLC). The separated peptide then enters the mass spectrometer, where it is ionized, most commonly by electrospray ionization (ESI). The instrument measures the mass-to-charge ratio (m/z) of the intact peptide with high accuracy, which can be compared to its theoretical mass.
For sequence confirmation, a process known as peptide fragmentation or tandem MS (MS/MS) is employed. The precursor ion corresponding to the peptide is isolated and subjected to collision-induced dissociation (CID) or other fragmentation techniques. This process breaks the peptide bonds at predictable locations, generating a series of product ions (b- and y-ions). The resulting fragmentation pattern, or MS/MS spectrum, provides the data to deduce the amino acid sequence.
Peptide Mapping , a critical quality control attribute for larger therapeutic proteins, can be adapted for smaller peptides to confirm their identity. This would involve enzymatic digestion of the peptide, although for an octapeptide, analysis of the intact molecule is more common. However, if modifications or impurities were suspected, digestion with an enzyme like trypsin, which cleaves after lysine (B10760008) (Lys) and arginine (Arg) residues, would yield specific fragments that could be analyzed by LC-MS. For this compound, trypsin digestion would be expected to yield two smaller peptides: H-Pro-Pro-Ala-Lys-OH and H-Leu-Gln-Pro-Arg-OH. The masses of these fragments would be diagnostic.
Proteomics workflows, while typically used for the large-scale study of proteins, provide the foundational techniques for analyzing this peptide. The principles of sample preparation, chromatographic separation, and mass spectrometric analysis are directly applicable.
A hypothetical data table for the characterization of this compound using HRMS is presented below.
| Analytical Parameter | Expected Result for this compound |
| Monoisotopic Mass | 908.54 Da |
| Molecular Formula | C42H72N12O10 |
| Precursor Ion (m/z) [M+H]+ | 909.55 |
| Precursor Ion (m/z) [M+2H]2+ | 455.28 |
| Key MS/MS Fragment Ions (y-ions) | y1 (Arg), y2 (Pro-Arg), y3 (Gln-Pro-Arg), y4 (Leu-Gln-Pro-Arg), y5 (Lys-Leu-Gln-Pro-Arg), y6 (Ala-Lys-Leu-Gln-Pro-Arg), y7 (Pro-Ala-Lys-Leu-Gln-Pro-Arg) |
| Key MS/MS Fragment Ions (b-ions) | b1 (Pro), b2 (Pro-Pro), b3 (Pro-Pro-Ala), b4 (Pro-Pro-Ala-Lys), b5 (Pro-Pro-Ala-Lys-Leu), b6 (Pro-Pro-Ala-Lys-Leu-Gln), b7 (Pro-Pro-Ala-Lys-Leu-Gln-Pro) |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studiesspectralservice.de
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of peptides in solution. spectralservice.de For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be invaluable.
A 1D ¹H NMR spectrum would provide initial information on the presence of the different types of amino acid residues. spectralservice.de However, due to significant signal overlap, especially in a peptide with multiple proline residues, 2D NMR techniques are essential for complete resonance assignment.
2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be used to identify the spin systems of the individual amino acid residues. For instance, the characteristic spin systems of leucine, alanine, lysine, glutamine, and arginine would be identifiable. The two proline residues would present unique challenges and opportunities for analysis due to their cyclic nature.
NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the peptide's three-dimensional structure. This experiment identifies protons that are close in space, even if they are far apart in the primary sequence. The pattern of NOE cross-peaks allows for the calculation of interproton distances, which are then used as constraints in computational modeling to generate a structural model of the peptide. The two adjacent proline residues would likely induce a specific turn or kink in the peptide backbone, which would be clearly observable through specific NOE patterns.
¹³C and ¹⁵N NMR, often acquired through heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide additional resolution and information for assigning the full chemical shifts of the peptide. spectralservice.de These shifts are sensitive to the local chemical environment and secondary structure.
A hypothetical table of expected ¹H chemical shift ranges for the amino acids in this compound is provided below.
| Amino Acid | Alpha Proton (Hα) Chemical Shift Range (ppm) | Side Chain Proton Chemical Shift Range (ppm) |
| Proline (Pro) | 4.1 - 4.5 | 1.8 - 2.2 (β, γ), 3.4 - 3.8 (δ) |
| Alanine (Ala) | 4.1 - 4.4 | 1.3 - 1.5 (β) |
| Lysine (Lys) | 4.1 - 4.4 | 1.3 - 1.9 (β, γ, δ), 2.9 - 3.1 (ε) |
| Leucine (Leu) | 4.1 - 4.4 | 0.8 - 1.0 (δ), 1.5 - 1.8 (β, γ) |
| Glutamine (Gln) | 4.1 - 4.4 | 1.9 - 2.5 (β, γ) |
| Arginine (Arg) | 4.1 - 4.4 | 1.5 - 1.9 (β, γ), 3.1 - 3.3 (δ) |
Chromatographic and Electrophoretic Methodologies for Purity and Identity Confirmation
To ensure the quality of a synthetic peptide like this compound, robust analytical methods for confirming its purity and identity are essential. Chromatographic and electrophoretic techniques are the primary tools for these assessments.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic method for peptide purity analysis. The peptide is injected onto a hydrophobic stationary phase (typically C8 or C18) and eluted with a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (such as trifluoroacetic acid). The retention time of the main peptide peak is a key identity parameter, and the area percentage of this peak relative to the total area of all peaks provides a measure of its purity. The high resolution of modern HPLC columns allows for the separation of closely related impurities, such as deletion sequences or incompletely deprotected species.
Size-Exclusion Chromatography (SEC) can be used to assess for the presence of aggregates or fragments. In SEC, molecules are separated based on their hydrodynamic volume. For a small peptide like this octapeptide, SEC would primarily be used to detect the presence of higher molecular weight aggregates that might form during synthesis or storage.
Capillary Electrophoresis (CE) is another high-resolution separation technique that can be used for purity and identity confirmation. In CE, charged molecules are separated in a narrow capillary based on their electrophoretic mobility in an applied electric field. The separation is influenced by the charge-to-size ratio of the peptide. Given that this compound contains two basic residues (Lys and Arg), it will be positively charged at acidic pH and will migrate towards the cathode. The migration time serves as an identifying characteristic, and the peak area can be used for quantification and purity assessment.
A summary of these techniques and their applications is presented in the table below.
| Technique | Principle | Application for this compound |
| RP-HPLC | Separation based on hydrophobicity | Purity assessment, quantification, identification by retention time, separation of closely related impurities. |
| SEC-HPLC | Separation based on size | Detection of aggregates and fragments. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio | Orthogonal method for purity and identity confirmation, analysis of charged impurities. |
Computational and Theoretical Studies of H Pro Pro Ala Lys Leu Gln Pro Arg Oh
Molecular Docking and Dynamics Simulations for Receptor Binding Predictions
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a ligand, such as a peptide, and its receptor. In the case of H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH, these studies are typically conducted in the context of the full-length ghrelin peptide binding to its receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a). researchgate.net
Research has shown that the N-terminal region of ghrelin is crucial for its binding and activation of the GHS-R1a. However, computational analyses have also shed light on the potential role of the C-terminal fragment. Molecular dynamics simulations suggest that the C-terminal segment of the GHS-R1a's extracellular loop 2 is flexible, and this flexibility is important for the receptor's high constitutive activity. researchgate.net Ligand binding that constrains this region can inhibit signaling. researchgate.net This implies that the C-terminal of ghrelin, including the Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg sequence, may be involved in modulating the conformational changes of the receptor upon binding.
In Silico Prediction of Peptide Activity and Stability
In silico tools are frequently employed to predict the biological activity and stability of peptides, which are critical parameters for their potential therapeutic applications. For the this compound fragment, these predictions are often derived from studies on truncated or modified ghrelin analogs.
Computational models can predict peptide stability by analyzing factors such as susceptibility to enzymatic degradation. The presence of multiple proline residues in the this compound sequence is noteworthy. Proline residues are known to introduce kinks in the peptide backbone and can confer resistance to proteolysis, potentially enhancing the stability of this fragment and, by extension, the full ghrelin molecule.
Rational Design and Optimization of Peptide Analogs and Peptidomimetics
The rational design of peptide analogs and peptidomimetics is a key strategy in drug discovery, aiming to improve properties such as receptor affinity, selectivity, and metabolic stability. Computational chemistry plays a pivotal role in this process. While much of the focus in ghrelin analog design has been on the N-terminal active core, the C-terminal fragment has also been a target for modification. researchgate.netresearchgate.net
Patents and research articles describe the synthesis of various ghrelin analogs with alterations in the C-terminal sequence. google.com These modifications are often guided by computational modeling to predict their impact on the peptide's structure and function. For example, the replacement of certain amino acids within the this compound sequence with non-natural amino acids or the introduction of cyclic structures could lead to analogs with enhanced stability or altered receptor binding properties.
The development of ghrelin receptor antagonists has also involved modifications to the peptide structure, including the C-terminal region. google.com Computational docking studies can help in designing such antagonists by identifying modifications that would disrupt the productive binding of the native peptide to its receptor.
Bioinformatic Analysis of Peptide Sequences and Functional Motifs
Bioinformatic analyses of the ghrelin gene and its protein product have been instrumental in understanding its processing and the generation of related peptides. scribd.com The sequence this compound is a conserved part of the C-terminus of ghrelin across several species.
Bioinformatic tools can be used to scan protein databases for similar sequence motifs, which can provide clues about potential functions or interaction partners. The proline-rich nature of this fragment is a notable feature. Proline-rich motifs are known to be involved in protein-protein interactions, often serving as recognition sites for specific protein domains. It is plausible that the this compound sequence could have functions beyond its role as part of the ghrelin peptide, potentially interacting with other proteins or receptors in its own right or as part of a larger precursor protein.
Furthermore, bioinformatic prediction of post-translational modification sites can offer insights. While the N-terminal acylation of ghrelin is well-established, bioinformatic tools could potentially identify other putative modification sites within the C-terminal fragment that might modulate its activity or stability.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biological Functions and Uncharacterized Pathways
The unique sequence of H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH, with its three proline residues, implies a distinct three-dimensional structure, likely involving polyproline II (PPII) helices. nih.govingentaconnect.com This structural feature is crucial for mediating protein-protein interactions and is a hallmark of many signaling peptides. nih.govingentaconnect.comresearchgate.netingentaconnect.comeurekaselect.com Future research should focus on identifying the cellular binding partners of this peptide to unravel its biological functions.
Proline-rich peptides (PRPs) are known to be involved in a variety of cellular processes, including signal transduction, immunomodulation, and antioxidant activities. nih.govingentaconnect.comresearchgate.netingentaconnect.comeurekaselect.com The presence of arginine, a cationic amino acid, often confers antimicrobial properties to peptides. esrf.frreading.ac.ukacs.orgnih.gov Therefore, an important avenue of research would be to investigate whether this compound exhibits similar activities. Screening this peptide for antimicrobial efficacy against a panel of pathogenic bacteria and fungi could reveal novel therapeutic potential. benthamdirect.comnih.govnih.gov
Furthermore, many bioactive peptides act as signaling molecules in complex cellular communication networks. nih.govnih.gov It is conceivable that this compound could function as a currently uncharacterized signaling molecule, potentially as a ligand for an orphan G protein-coupled receptor (GPCR) or by modulating other signaling pathways. nih.govyoutube.comwikipedia.orgresearchwithrutgers.com Investigating its role in cell signaling could open up new paradigms in our understanding of physiological regulation.
Development of Advanced Methodologies for Comprehensive Peptide Study
A thorough investigation of this compound necessitates the application and development of advanced analytical techniques.
Table 1: Advanced Methodologies for Peptide Analysis
| Methodology | Application for this compound | Key Advantages |
|---|---|---|
| Mass Spectrometry (MS) | Precise mass determination, sequencing, and identification of post-translational modifications. Techniques like tandem MS (MS/MS) with methods such as Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are crucial. numberanalytics.commabion.eunih.govnumberanalytics.comub.edu | High sensitivity, accuracy, and the ability to analyze complex mixtures. numberanalytics.commabion.euub.edu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the three-dimensional structure in solution, which is critical for understanding its interaction with biological targets. nih.govuzh.chnmims.eduyoutube.comspringernature.com | Provides detailed structural and dynamic information in a near-physiological environment. nih.govnmims.edu |
| Peptide Microarrays | High-throughput screening of binding partners, including proteins and other biomolecules, to elucidate its function. creative-peptides.comnih.govcancer.govjove.comyoutube.com | Enables the parallel analysis of thousands of interactions, accelerating the discovery of biological functions. creative-peptides.comyoutube.com |
| Computational Modeling | Prediction of peptide structure, docking with potential protein targets, and simulation of binding dynamics to guide experimental studies. nih.govnih.govresearchgate.netspringernature.comcambridge.org | Cost-effective way to generate hypotheses and gain insights into molecular interactions. nih.govnih.gov |
Future methodological developments could focus on enhancing the sensitivity and resolution of these techniques to detect and characterize low-abundance interactions and modifications of this peptide within complex biological samples.
Integration with Systems Biology and Omics Approaches for Holistic Understanding
To fully comprehend the functional role of this compound, a systems biology approach is indispensable. nih.gov This involves integrating data from various "omics" disciplines to build a comprehensive picture of the peptide's influence on cellular networks.
Table 2: Omics Approaches for Studying this compound
| Omics Field | Research Focus | Expected Insights |
|---|---|---|
| Peptidomics | Identifying and quantifying the endogenous presence of this compound and its variants in different tissues and fluids. | Understanding its physiological distribution and potential regulation. |
| Proteomics | Identifying protein interaction partners of the peptide using techniques like pull-down assays followed by mass spectrometry. | Elucidating the signaling pathways and cellular processes modulated by the peptide. |
| Transcriptomics | Analyzing changes in gene expression in cells or tissues upon treatment with the peptide. | Revealing the downstream genetic programs affected by the peptide's activity. |
| Metabolomics | Studying alterations in the metabolic profile of cells in response to the peptide. | Uncovering the metabolic pathways influenced by the peptide. |
By integrating these multi-omics datasets, researchers can construct network models to visualize and analyze the complex interplay between this compound and the broader biological system. nih.gov This holistic view is crucial for identifying its key functional roles and potential as a therapeutic agent or biomarker.
Exploration of Therapeutic Potential in Pre-Clinical Disease Models
The structural features of this compound suggest several promising avenues for therapeutic exploration in pre-clinical models.
Given that proline-rich peptides have demonstrated neuroprotective effects in animal models of neurodegenerative diseases like Alzheimer's, investigating the efficacy of this peptide in similar models is a logical next step. nih.govnih.gov Its potential to modulate inflammation and oxidative stress could be beneficial in these conditions. benthamdirect.comnih.gov
The presence of both proline and arginine residues suggests potential antimicrobial and immunomodulatory properties. nih.goveurekaselect.comnih.govnih.govnih.govmdpi.comnih.gov Therefore, testing this peptide in animal models of bacterial infection, particularly against multidrug-resistant strains, is warranted. nih.govnih.gov Its ability to modulate the immune response could also be explored in models of inflammatory diseases. benthamdirect.comnih.gov
Furthermore, some proline-rich peptides have been implicated in wound healing and angiogenesis. benthamdirect.comnih.gov Evaluating the effect of this compound on tissue repair and blood vessel formation in relevant preclinical models could uncover applications in regenerative medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
